In Vitro Prolactin Suppression Potency: Cabergoline Is 34-Fold More Potent Than Bromocriptine in Rat Pituitary Lactotrophs
In a head-to-head in vitro assay using rat anterior pituitary cell cultures, cabergoline inhibited prolactin secretory activity with an IC50 of 0.1 nmol/L, while bromocriptine required a concentration of 3.4 nmol/L to achieve the same 50% inhibition [1]. This represents a 34-fold potency advantage for cabergoline at the cellular level.
| Evidence Dimension | Prolactin secretion inhibition (IC50) |
|---|---|
| Target Compound Data | 0.1 nmol/L |
| Comparator Or Baseline | Bromocriptine: 3.4 nmol/L |
| Quantified Difference | 34-fold lower IC50 for cabergoline |
| Conditions | Rat anterior pituitary cell cultures; inhibition of prolactin secretory activity measured by IC50 |
Why This Matters
The 34-fold greater in vitro potency of cabergoline at the pituitary lactotroph directly informs dose selection and predicts superior prolactin suppression at lower administered doses, a key consideration when procuring compounds for in vivo hyperprolactinemia models.
- [1] Colao A, Lombardi G, Annunziato L. Cabergoline. Expert Opin Pharmacother. 2000;1(3):555-574. doi:10.1517/14656566.1.3.555 View Source
